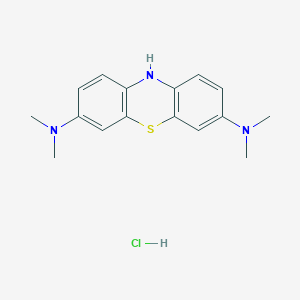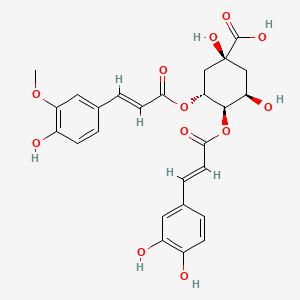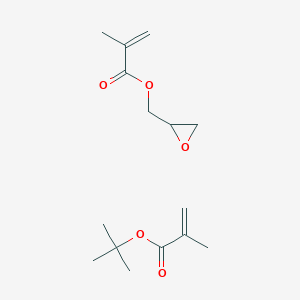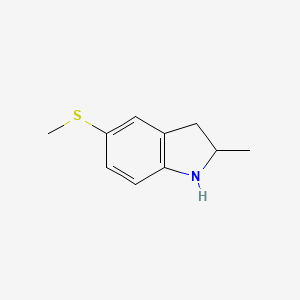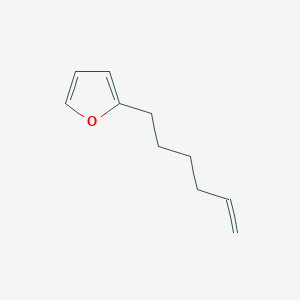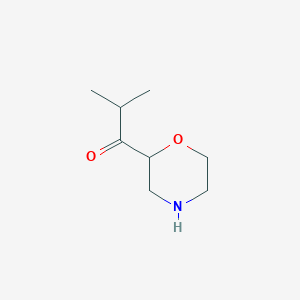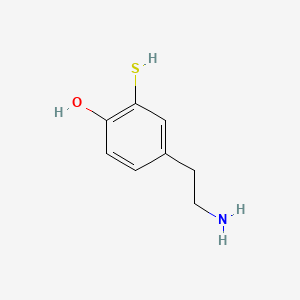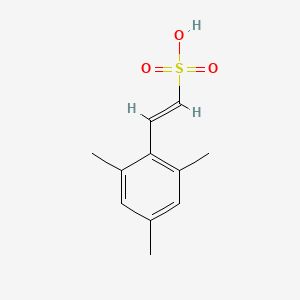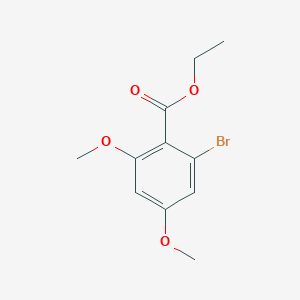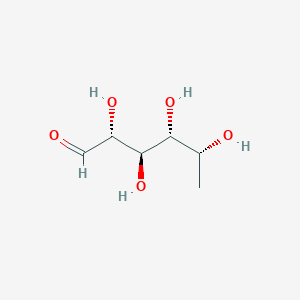![molecular formula C26H16 B12339122 Benzo[j]fluoranthene, 11-phenyl-](/img/structure/B12339122.png)
Benzo[j]fluoranthene, 11-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[j]fluoranthene, 11-phenyl- is a polycyclic aromatic hydrocarbon (PAH) that belongs to the fluoranthene family. These compounds are characterized by their fused ring structures, which include both naphthalene and benzene rings. Benzo[j]fluoranthene, 11-phenyl- is known for its interesting photophysical and fluorescence properties, making it a subject of significant interest in synthetic organic chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzo[j]fluoranthene, 11-phenyl- typically involves the cyclization of precursor molecules under high-temperature conditions. One common method is the flash vacuum thermolysis (FVT) of 2-(1-chloroethenyl)benzo[c]phenanthrene or 6-(1-chloroethenyl)chrysene at temperatures above 900°C, followed by ring rearrangements to yield benzo[j]fluoranthene . Another method involves the conversion of benzo[k]fluoranthene to benzo[j]fluoranthene via FVT at temperatures of at least 1100°C .
Industrial Production Methods
Industrial production of benzo[j]fluoranthene, 11-phenyl- is less common due to its specialized applications. the methods mentioned above can be scaled up for industrial purposes, with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[j]fluoranthene, 11-phenyl- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles.
Oxidation: The compound can be oxidized to form phenols, dihydrodiols, and quinones.
Reduction: Reduction reactions can convert benzo[j]fluoranthene into less complex hydrocarbons.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are typically employed.
Major Products
Phenols: Hydroxylated derivatives of benzo[j]fluoranthene.
Dihydrodiols: Reduced forms of the compound with added hydrogen atoms.
Quinones: Oxidized derivatives with carbonyl groups.
Applications De Recherche Scientifique
Benzo[j]fluoranthene, 11-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying PAH behavior and reactions.
Biology: Investigated for its potential biological effects, including carcinogenicity.
Medicine: Studied for its interactions with biological molecules and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of benzo[j]fluoranthene, 11-phenyl- involves its interaction with cellular components, leading to various biological effects. It is metabolized into reactive intermediates, such as phenols and dihydrodiols, which can form DNA adducts and induce mutations . These interactions are mediated by enzymes like cytochrome P450, which catalyze the oxidation of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzo[a]fluoranthene
- Benzo[b]fluoranthene
- Benzo[e]fluoranthene
- Benzo[k]fluoranthene
Uniqueness
Benzo[j]fluoranthene, 11-phenyl- is unique due to its specific ring structure and photophysical properties. Unlike its isomers, it exhibits distinct fluorescence characteristics, making it valuable for applications in materials science and organic electronics .
Propriétés
Formule moléculaire |
C26H16 |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
5-phenylpentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,6,9,12,14,16(20),17-decaene |
InChI |
InChI=1S/C26H16/c1-2-6-17(7-3-1)20-13-12-18-14-15-22-21-10-4-8-19-9-5-11-23(25(19)21)26(22)24(18)16-20/h1-16H |
Clé InChI |
PHXPRDOUSPRMAE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C=CC4=C3C5=CC=CC6=C5C4=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


